molecular formula C27H40O3 B580096 (4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one CAS No. 126860-84-2

(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one

Cat. No.: B580096
CAS No.: 126860-84-2
M. Wt: 412.614
InChI Key: HQKYZTGFOOKQAV-RUHDGNCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C27H40O3 and its molecular weight is 412.614. The purity is usually 95%.
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Properties

IUPAC Name

(4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-24,26,28,30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10+/t17-,22-,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKYZTGFOOKQAV-RUHDGNCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

MC 1080 primarily targets the citric acid cycle , also known as the Krebs cycle or the tricarboxylic acid cycle. This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide.

Biochemical Pathways

The biochemical pathway affected by MC 1080 is the citric acid cycle. The compound disrupts this cycle by halting the conversion of citrate into isocitrate, which is catalyzed by the enzyme aconitase. This disruption leads to a cessation of cellular respiration, causing cell death.

Result of Action

The result of MC 1080’s action is the disruption of energy production within the cell, leading to cell death. This makes it a potent rodenticide. Its use is controversial due to its high toxicity and the risk of secondary poisoning of non-target species.

Action Environment

Environmental factors can influence the action, efficacy, and stability of MC 1080. For example, the compound is highly soluble in water, which can affect its distribution in the environment. Additionally, certain soil bacteria can degrade fluoroacetate, reducing its persistence in the environment.

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